molecular formula C10H12Br2 B2480652 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene CAS No. 95086-58-1

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene

Cat. No.: B2480652
CAS No.: 95086-58-1
M. Wt: 292.014
InChI Key: DYKLCMBGESOJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a 1,3-dibromopropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene can be synthesized through the bromination of 1-(propan-2-yl)-4-methylbenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thiols.

    Elimination Reactions: Alkenes.

    Oxidation and Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dibromopropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atoms make the compound reactive towards nucleophiles, allowing it to participate in substitution and elimination reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

  • 1-(1,3-Dibromopropan-2-yl)-4-methoxybenzene
  • 1-(1,3-Dibromopropan-2-yl)benzene
  • 1-(1,3-Dibromopropan-2-yl)-4-chlorobenzene

Uniqueness: 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene is unique due to the presence of both a methyl group and a 1,3-dibromopropan-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(1,3-dibromopropan-2-yl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKLCMBGESOJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95086-58-1
Record name 1-(1,3-dibromopropan-2-yl)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.